molecular formula C8H7Cl2NO3 B1631114 2,4-Dichloro-3-ethyl-6-nitrophenol CAS No. 99817-36-4

2,4-Dichloro-3-ethyl-6-nitrophenol

Cat. No.: B1631114
CAS No.: 99817-36-4
M. Wt: 236.05 g/mol
InChI Key: YTVCECQSAPGJBB-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-ethyl-6-nitrophenol is an organic compound with the molecular formula C8H7Cl2NO3. It is characterized by its light yellow to orange crystalline appearance and is known for its high polarity and solubility in organic solvents like methanol . This compound is used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

2,4-Dichloro-3-ethyl-6-nitrophenol can be synthesized through the nitration of 2,4-dichlorophenol acetic acid. The reaction involves treating 2,4-dichlorophenol acetic acid with concentrated nitric acid and sulfuric acid, resulting in the formation of this compound . This method is commonly used in industrial settings due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,4-Dichloro-3-ethyl-6-nitrophenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4-dichloro-3-ethyl-6-aminophenol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dichloro-3-ethyl-6-nitrophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-ethyl-6-nitrophenol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or disrupt cellular processes by interacting with proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2,4-dichloro-3-ethyl-6-nitrophenol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3/c1-2-4-5(9)3-6(11(13)14)8(12)7(4)10/h3,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCECQSAPGJBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40888783
Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Molecular Weight

236.05 g/mol
Source PubChem
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CAS No.

99817-36-4
Record name 2,4-Dichloro-3-ethyl-6-nitrophenol
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name Phenol, 2,4-dichloro-3-ethyl-6-nitro-
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Record name 2,4-dichloro-3-ethyl-6-nitrophenol
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Synthesis routes and methods I

Procedure details

In a 1-liter four-necked glass flask is prepared a solution mixture of 100 g of 4-chloro-3-ethylphenol and 350 g of dichloroethane. While the mixture is maintained at a temperature of 35°-45° C., 80 g of chlorosulfonic acid is added dropwise and the mixture is maintained at a temperature of 40°-45° C. for 1 hour. Next, 326 g of a 14.3% hydrochloric acid solution is added, and 68 g of a 35% aqueous hydrogen peroxide solution is added dropwise while maintaining the temperature at 40°-45° C. After the mixture is maintained at the same temperature for 8 hours, it is cooled to 20° C. After the oily layer is separated, the aqueous layer obtained is charged in a 1-liter four-necked glass flask, and 172 g of a 70% nitric acid solution is added dropwise to the aqueous a temperature of 30°-40° C. The liquid becomes turbid and turns yellowish white. The temperature is raised about 15° C. After the addition, the reaction mixture is maintained at the same temperature for 1 hour. The reaction mixture is cooled to 5° C. and filtered. The product is washed with water and dried to give 2,4-dichloro-3-ethyl-6-nitrophenol.
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Synthesis routes and methods II

Procedure details

In the same manner as in Example 13 except that an aqueous solution of 3,5-dichloro-4-ethyl-2-hydroxybenzenesulfonic acid is added dropwise to a 50% aqueous nitric acid solution which have been preliminarily charged, the aimed product of 2,4-dichloro-3-ethyl-6-nitrophenol is obtained.
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Synthesis routes and methods III

Procedure details

Iodine (5 parts) was dissolved in 96% sulfuric acid (1000 parts) and 4-ethylbenzenesulfonic acid (186 parts) was added thereto. Chlorine (about 235 parts) was introduced therein, while being stirred at a temperature of 40° to 60° C. Then, a 2,3,5-trichloro-4-ethylbenzenesulfonic acid content in the reaction mixture reached 78.3%. Successively, water (200 parts) was added to the reaction mixture so as to make a ratio of sulfuric acid to water 8:2, and the reaction mixture was subjected to steam distillation at a temperature of 160° to 200° C., thereby performing desulfonation reaction. Mixed acid consisting of 67% nitric acid (110 parts) and concentrated sulfuric acid (174 parts) was added dropwise to the desulfonation reaction product isolated from water, while being stirred at a temperature of 20° to 40° C., and the mixture was kept at that temperature for 1 to 3 hours. Thereafter, the reaction mixture was poured into water (950 parts) at a temperature of 30° C. or below. The reaction product was separated from water and then washed with water. The crude product of 2,3,5-trichloro-4-ethylnitrobenzene (220 parts) was added to a mixture of methanol (1560 parts), water (200 parts) and potassium hydroxide (240 parts), and the resulting mixture was refluxed for 4 hours. Thereafter, the reaction mixture was cooled to ambient temperature to deposit precipitate. The precipitate separated and washed with methanol and then water was placed in 20 % sulfuric acid (510 parts). The mixture was stirred for 3 hours at a temperature of 70° to 75° C., and then cooled to produce crystals of 2,4-dichloro-3-ethyl-6-nitrophenol. The crystals were collected on a filter, washed with water and then dried to obtain a desired product (141.8 parts). The over-all yield from 4-ethylbenzenesulfonic acid was found to be 60.1 %. The product had a melting point of 45.1° to 46.5° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2,4-Dichloro-3-ethyl-6-nitrophenol?

A: this compound is an important intermediate in the synthesis of developers used in color photography. [, , ]

Q2: What are the starting materials and key reactions involved in the synthesis of this compound?

A2: The synthesis begins with p-nitroethylbenzene. The key reactions involved are:

  • Chlorination: p-nitroethylbenzene is chlorinated using Trichloroisocyanuric acid (TCIA). [, ]
  • Alkalization: The chlorinated product is then subjected to alkalization. [, ]
  • Acidification: Finally, acidification leads to the formation of this compound. [, ]

Q3: What are the advantages of using TCIA as the chlorinating agent in this synthesis?

A3: TCIA offers several benefits over traditional chlorinating agents:

  • Ease of Handling: TCIA is easier and safer to handle compared to other chlorinating agents. []
  • Process Control: The reaction progress using TCIA can be easily monitored. []
  • Environmental Friendliness: The use of TCIA makes the chlorination process milder and more environmentally friendly. []

Q4: Have any studies investigated the environmental impact of this compound and similar compounds?

A: Yes, one study investigated the removal efficiency of various phenols, including this compound, from sewage treatment plants and assessed their potential ecological risks. The study identified the presence of this compound in the effluent of sewage treatment plants, highlighting the need for effective removal strategies to minimize its environmental impact. []

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